molecular formula C10H15N3O4S B255774 Ethyl 2-(4-morpholin-4-yl-1,2,5-thiadiazol-3-yloxy)acetate

Ethyl 2-(4-morpholin-4-yl-1,2,5-thiadiazol-3-yloxy)acetate

Katalognummer B255774
Molekulargewicht: 273.31 g/mol
InChI-Schlüssel: AUHPLFYIVXZIHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(4-morpholin-4-yl-1,2,5-thiadiazol-3-yloxy)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(4-morpholin-4-yl-1,2,5-thiadiazol-3-yloxy)acetate has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory disorders. Additionally, the compound has been studied for its potential use as a diagnostic tool for various diseases, including Alzheimer's disease.

Wirkmechanismus

The mechanism of action of Ethyl 2-(4-morpholin-4-yl-1,2,5-thiadiazol-3-yloxy)acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation and inflammation. The compound has been shown to inhibit the activity of various protein kinases, including Akt and ERK, which are involved in cell survival and proliferation. Additionally, the compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
Ethyl 2-(4-morpholin-4-yl-1,2,5-thiadiazol-3-yloxy)acetate has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. The compound has been shown to induce cell cycle arrest in various cancer cell lines, leading to a decrease in cell proliferation. Additionally, the compound has been shown to induce apoptosis in cancer cells, leading to cell death. The compound has also been shown to inhibit the production of various pro-inflammatory cytokines, including TNF-α and IL-6, and reduce inflammation in various animal models.

Vorteile Und Einschränkungen Für Laborexperimente

Ethyl 2-(4-morpholin-4-yl-1,2,5-thiadiazol-3-yloxy)acetate has several advantages for laboratory experiments, including its high purity, stability, and solubility in various solvents. The compound is also relatively easy to synthesize and can be obtained in high yield. However, the compound has some limitations, including its potential toxicity and lack of specificity for certain targets. Additionally, the compound may exhibit different effects in different cell types and may require further optimization for specific applications.

Zukünftige Richtungen

There are several future directions for research on Ethyl 2-(4-morpholin-4-yl-1,2,5-thiadiazol-3-yloxy)acetate, including its potential use as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to elucidate the compound's mechanism of action and identify its specific targets. The compound may also be further optimized for specific applications, including the development of more potent and selective analogs. Finally, the compound may be studied for its potential use as a diagnostic tool for various diseases, including Alzheimer's disease.

Synthesemethoden

Ethyl 2-(4-morpholin-4-yl-1,2,5-thiadiazol-3-yloxy)acetate is synthesized through a multistep process that involves the reaction of morpholine with thiosemicarbazide to form 4-morpholin-4-yl-1,2,5-thiadiazol-3-amine. The amine is then reacted with ethyl chloroacetate in the presence of a base to form the final product, Ethyl 2-(4-morpholin-4-yl-1,2,5-thiadiazol-3-yloxy)acetate. The synthesis method has been optimized to yield high purity and high yield of the compound.

Eigenschaften

Produktname

Ethyl 2-(4-morpholin-4-yl-1,2,5-thiadiazol-3-yloxy)acetate

Molekularformel

C10H15N3O4S

Molekulargewicht

273.31 g/mol

IUPAC-Name

ethyl 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetate

InChI

InChI=1S/C10H15N3O4S/c1-2-16-8(14)7-17-10-9(11-18-12-10)13-3-5-15-6-4-13/h2-7H2,1H3

InChI-Schlüssel

AUHPLFYIVXZIHJ-UHFFFAOYSA-N

SMILES

CCOC(=O)COC1=NSN=C1N2CCOCC2

Kanonische SMILES

CCOC(=O)COC1=NSN=C1N2CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.